D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:
D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:
These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:
While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:
D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol. It is classified as an amino acid derivative and is often utilized in biochemical research, particularly in proteomics. The compound is recognized for its role as a versatile building block in organic synthesis and has been identified by its CAS number 41036-32-2. Its IUPAC name is 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its structure which includes a benzyl group attached to the D-alanine moiety and a p-toluenesulfonate group .
DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.
The biological activity of D-alanine benzyl ester p-toluenesulfonate salt has been explored primarily in the context of its use as a substrate or building block in enzymatic reactions. It is known to be involved in peptide synthesis and has potential applications in drug development due to its structural similarity to naturally occurring amino acids. The compound's interactions with enzymes can provide insights into metabolic pathways and protein interactions .
Several methods exist for synthesizing D-alanine benzyl ester p-toluenesulfonate salt:
D-Alanine benzyl ester p-toluenesulfonate salt finds applications across various fields:
Interaction studies involving D-alanine benzyl ester p-toluenesulfonate salt have focused on its binding affinity with various enzymes and receptors. These studies help elucidate its role in metabolic processes and its potential effects on biological systems. The compound's interactions can influence enzyme kinetics, providing valuable data for understanding substrate specificity and catalytic mechanisms .
D-Alanine benzyl ester p-toluenesulfonate salt shares similarities with several other compounds, particularly amino acid esters and sulfonates. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Alanine benzyl ester p-toluenesulfonate salt | C17H21NO5S | Stereochemistry differs (L vs. D form) |
Glycine benzyl ester p-toluenesulfonate salt | C15H19NO5S | Lacks chiral center; simpler structure |
D-Alanine methyl ester p-toluenesulfonate salt | C13H17NO5S | Methyl instead of benzyl group |
D-Alanine benzyl ester p-toluenesulfonate salt is unique due to its specific stereochemistry (D form) and the presence of both a benzyl group and a sulfonate moiety, which enhances its solubility and reactivity compared to other similar compounds .
D-Alanine benzyl ester p-toluenesulfonate salt exhibits a well-defined molecular composition characterized by specific chemical identifiers [1]. The compound possesses the molecular formula C17H21NO5S, which can be alternatively expressed as C10H13NO2·C7H8O3S to emphasize its salt nature comprising the D-alanine benzyl ester moiety and the p-toluenesulfonic acid component [1] [2]. The molecular weight has been consistently determined to be 351.42 grams per mole across multiple analytical sources [1] [4] [5]. More precise mass spectrometric analysis reveals an exact mass of 351.114044 daltons, providing enhanced accuracy for analytical applications [3].
Table 1: Molecular Parameters of D-Alanine Benzyl Ester p-Toluenesulfonate Salt
Property | Value | Source |
---|---|---|
Molecular Formula | C17H21NO5S (C10H13NO2·C7H8O3S) | PubChem, TCI |
Molecular Weight (g/mol) | 351.42 | PubChem, TCI |
Exact Mass (Da) | 351.114044 | ChemSrc |
CAS Number | 41036-32-2 | Multiple sources |
EC Number | 255-185-2 | Capot Chemical |
MDL Number | MFCD00039092 | TCI, Fisher Scientific |
PubChem CID | 2802425 | PubChem |
InChI Key | NWOPHJSSBMABBD-DDWIOCJRSA-N | PubChem, Fisher Scientific |
The structural representation of D-Alanine benzyl ester p-toluenesulfonate salt reveals a complex molecular architecture comprising two distinct components [1]. The primary component consists of the D-alanine benzyl ester moiety, featuring the characteristic (2R)-2-aminopropanoate backbone with a benzyl group attached to the carboxyl terminus [1] [5]. The secondary component encompasses the p-toluenesulfonic acid moiety, which functions as the counterion in this salt formation [1].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid [5] [6]. The stereochemical configuration is explicitly defined by the (2R) designation, confirming the D-configuration of the alanine residue [1] [5]. The Simplified Molecular Input Line Entry System representation provides a standardized structural description: CC1=CC=C(C=C1)S(=O)(=O)O.CC@HN [5] [6].
D-Alanine benzyl ester p-toluenesulfonate salt presents as a solid crystalline material under standard ambient conditions [4] [8]. The compound exhibits a characteristic appearance described as white to almost white powder to crystal, indicating polymorphic variations in crystal habit [8]. Alternative descriptions characterize the material as displaying white-yellow to colorless to white coloration, suggesting possible variations related to purity levels or crystal form [5].
The crystalline nature of the compound facilitates its purification and handling in synthetic applications [8]. The powder-to-crystal morphology range indicates that the material can exist in various particle size distributions depending on preparation and crystallization conditions [8]. This morphological flexibility proves advantageous for different applications requiring specific particle characteristics.
Melting point determinations for D-Alanine benzyl ester p-toluenesulfonate salt demonstrate consistent thermal behavior across multiple analytical studies [8] [11]. The most frequently reported melting point range spans 113.0 to 117.0 degrees Celsius, as determined through standardized thermal analysis protocols [8]. Alternative measurements indicate a specific melting point of 115 degrees Celsius, representing a commonly referenced value for this compound [11] [31].
Table 2: Physical Characteristics of D-Alanine Benzyl Ester p-Toluenesulfonate Salt
Property | Value | Source |
---|---|---|
Appearance | White to almost white powder to crystal | TCI Chemicals |
Physical State (20°C) | Solid | TCI Chemicals |
Crystal Form | Crystal/Powder | Multiple sources |
Color | White-Yellow to colorless to white | Fisher Scientific, Sigma-Aldrich |
Melting Point (°C) | 113.0-117.0 (TCI), 115 (general reference) | TCI Chemicals, Multiple sources |
Specific Rotation [α]20D (MeOH) | +4.0 to +7.0° (C=3, MeOH), +5° reference | TCI Chemicals |
Purity (HPLC) | min. 98.0 area% | TCI Chemicals |
Purity (Neutralization titration) | min. 98.0% | TCI Chemicals |
The thermal behavior analysis reveals that the compound maintains structural integrity within the specified melting point range [8]. The narrow melting point range of approximately 4 degrees Celsius indicates good chemical purity and crystalline uniformity [8]. This thermal characteristic proves essential for synthetic applications requiring controlled heating conditions.
The solubility profile of D-Alanine benzyl ester p-toluenesulfonate salt demonstrates selective dissolution behavior across different solvent systems [8] [15]. In methanol, the compound exhibits almost complete transparency, indicating high solubility and compatibility with this polar protic solvent [8]. This methanol solubility proves particularly important for analytical applications and purification procedures.
Water solubility presents a contrasting profile, with the compound showing limited aqueous solubility [15]. This characteristic aligns with the expected behavior of the benzyl ester functionality, which imparts hydrophobic properties to the molecule [27]. The p-toluenesulfonate counterion contributes some polar character but does not overcome the overall hydrophobic nature of the benzyl group.
Dimethyl sulfoxide demonstrates good solvation properties for this compound, as reported in solubility studies [13]. This aprotic polar solvent capability expands the range of reaction conditions and analytical methods applicable to this compound. The solubility in dimethyl sulfoxide facilitates nuclear magnetic resonance spectroscopy applications and certain synthetic transformations.
Table 3: Solubility Profile and Stability Parameters
Solvent/Condition | Property/Solubility | Source |
---|---|---|
Methanol | Almost transparency/Soluble | TCI Chemicals |
Water | Slightly soluble to not available | Fisher Scientific, Capot |
DMSO | Soluble | ChemicalBook |
Storage Temperature | Room Temperature (<15°C recommended) | TCI Chemicals |
Storage Conditions | Cool, dark place, tightly closed container | Multiple sources |
Stability | Stable under recommended conditions | Fisher Scientific |
The specific rotation of D-Alanine benzyl ester p-toluenesulfonate salt represents a fundamental chiroptical property confirming its enantiomeric purity [8] [11]. Measurements conducted at 20 degrees Celsius using the sodium D-line reveal a specific rotation range of +4.0 to +7.0 degrees when determined in methanol at a concentration of 3 grams per 100 milliliters [8]. The positive rotation confirms the D-configuration of the alanine residue and indicates the absence of significant racemization during synthesis and storage.